molecular formula C25H21N3O4 B11421945 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11421945
M. Wt: 427.5 g/mol
InChI Key: XORCUXPFDRQOOR-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: , often referred to as Compound X , belongs to the class of pyrrolopyrazoles. Its chemical formula is C22H18N2O4. The compound’s unique structure combines a pyrrolopyrazole core with hydroxyphenyl and phenoxyphenyl substituents.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • Compound X can be synthesized via a condensation reaction between 2-hydroxyacetophenone and 3-phenoxybenzaldehyde. The reaction typically occurs in anhydrous ethanol or another suitable solvent.
    • The hydroxyethyl group is introduced by using ethylene glycol as a reagent.
    • The resulting intermediate undergoes cyclization to form the pyrrolopyrazole ring system.
  • Industrial Production

    • Industrial-scale production often involves continuous flow processes or batch reactions.
    • Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.

Chemical Reactions Analysis

Compound X exhibits several interesting chemical reactions:

    Oxidation: Undergoes oxidation with strong oxidizing agents (e.g., potassium permanganate) to form the corresponding ketone.

    Reduction: Reduction of the ketone group yields the dihydropyrrolopyrazole.

    Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions (e.g., halogenation).

    Major Products: The primary product is Compound X itself, but derivatives with modified substituents are also possible.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated for its potential as an anti-inflammatory agent due to its unique structure.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in the synthesis of functional materials (e.g., liquid crystals, dyes).

Mechanism of Action

    Molecular Targets: Compound X interacts with specific cellular proteins, modulating signaling pathways.

    Pathways: It may affect kinase pathways, gene expression, or enzyme activity.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of hydroxyphenyl and phenoxyphenyl groups sets it apart.

    Similar Compounds: Related compounds include pyrrolopyrazoles with different substituents (e.g., methyl, ethyl).

: Reference 1 (to be added). : Reference 2 (to be added). : Reference 3 (to be added).

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O4/c29-14-13-28-24(16-7-6-10-18(15-16)32-17-8-2-1-3-9-17)21-22(26-27-23(21)25(28)31)19-11-4-5-12-20(19)30/h1-12,15,24,29-30H,13-14H2,(H,26,27)

InChI Key

XORCUXPFDRQOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3CCO)NN=C4C5=CC=CC=C5O

Origin of Product

United States

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